molecular formula C16H11ClN2O2 B1582942 Flazo Orange CAS No. 3566-94-7

Flazo Orange

Cat. No.: B1582942
CAS No.: 3566-94-7
M. Wt: 298.72 g/mol
InChI Key: HQKOBNMULFASAN-UHFFFAOYSA-N
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Description

Flazo Orange is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used as a dye intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flazo Orange can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo compound.

The reaction conditions often include maintaining a low temperature during diazotization to prevent decomposition of the diazonium salt and using an alkaline medium for the coupling reaction to ensure the formation of the azo bond.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

Flazo Orange undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic medium are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Flazo Orange has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of Flazo Orange involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenylazo)-2-naphthol: Similar structure but lacks the chloro group.

    1-(5-Bromo-2-hydroxyphenylazo)-2-naphthol: Similar structure with a bromo group instead of a chloro group.

    1-(5-Methyl-2-hydroxyphenylazo)-2-naphthol: Similar structure with a methyl group instead of a chloro group.

Uniqueness

Flazo Orange is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can participate in various substitution reactions, making this compound versatile for different applications.

Properties

IUPAC Name

1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKOBNMULFASAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205220
Record name 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3566-94-7
Record name 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3566-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flazo Orange
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83218
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Record name 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.594
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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